Elagolix Methoxy-d3 Sodium Salt
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H29F5N3NaO5 |
|---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
sodium;4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1/i2D3; |
InChI Key |
DQYGXRQUFSRDCH-AEPDTUAESA-M |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])CC4=C(C=CC=C4F)C(F)(F)F)C.[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Elagolix Methoxy D3 Sodium Salt
Advanced Synthetic Routes to Elagolix (B1671154) Sodium Salt
The synthesis of Elagolix sodium salt is a multi-step process that has been the subject of considerable optimization to enhance yield and purity. Several patented routes have been developed, all converging on the construction of the core uracil (B121893) scaffold and subsequent elaboration with the required side chains.
Optimization Strategies for Yield and Purity in Multi-Step Synthesis
The table below outlines a comparison of an initial and an optimized synthetic approach, highlighting the improvements in yield and purity.
| Synthetic Step | Initial Method Yield | Optimized Method Yield | Key Improvements |
| Uracil Precursor Synthesis | - | 98% | Use of cheaper and safer reagents. nih.gov |
| Bromination | 43% | 96% | Slow addition of a specific molar equivalent of bromine in acetic acid. nih.gov |
| Suzuki Coupling | - | 88% (direct precipitation) | Use of bis(tri-tert-butyl-phosphine)palladium(0) as a catalyst. nih.gov |
| Final Hydrolysis and Salt Formation | - | 88% | Direct extraction to avoid lactam impurity. nih.gov |
| Overall Yield | 8% | 21% | |
| HPLC Purity | 86% | 99.9% |
This table is based on data presented in the referenced source and is for illustrative purposes.
Synthesis and Characterization of Key Synthetic Intermediates
One of the central reactions in the synthesis is the Suzuki coupling of a pyrimidine (B1678525) derivative with a substituted phenylboronic acid. Specifically, 2-fluoro-3-methoxyphenylboronic acid is a key reactant that introduces the methoxy-bearing phenyl group at the 5-position of the uracil ring. newdrugapprovals.orgchemicalbook.com The synthesis of the uracil core itself involves the reaction of a substituted urea (B33335) with an appropriate three-carbon unit, such as a diketene-acetone adduct, although this can sometimes lead to regioisomeric impurities. chemicalbook.com
The characterization of these intermediates is performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm their structure and purity before proceeding to the next synthetic step. researchgate.net
Stereochemical Control and Atropisomerism in Elagolix Synthesis
Elagolix possesses a chiral center at the carbon atom of the phenylethylamino side chain, and its synthesis requires stereochemical control to obtain the desired (R)-enantiomer. This is typically achieved by using a chiral starting material, such as (R)-2-((tert-butoxy-carbonyl)amino)-2-phenylethyl methanesulfonate, in the nucleophilic substitution step. nih.gov
A significant stereochemical feature of Elagolix is atropisomerism, which arises from the hindered rotation around the single bond connecting the pyrimidine ring and the 2-fluoro-3-methoxyphenyl group. unimi.it This restricted rotation leads to the existence of two stable, non-superimposable conformers (atropisomers). Elagolix is classified as a class 2 atropisomer, meaning the interconversion rate between the two forms is moderate, which can present challenges in manufacturing and quality control. unimi.it The two atropisomers of Elagolix have been detected and can be separated using chiral HPLC. mdpi.com
Targeted Deuteration (Methoxy-d3) Strategies
The synthesis of Elagolix Methoxy-d3 Sodium Salt requires the specific incorporation of a trideuterated methoxy (B1213986) group (-OCD3). This is achieved by modifying the synthesis of one of the key intermediates.
Synthetic Introduction of Deuterated Methoxy Group
The most logical and efficient strategy for introducing the methoxy-d3 group is to use a deuterated version of the 2-fluoro-3-methoxyphenylboronic acid intermediate. The synthesis of Elagolix would then proceed via the established route, with the Suzuki coupling step utilizing 2-fluoro-3-(methoxy-d3)phenylboronic acid.
While specific patented synthesis details for 2-fluoro-3-(methoxy-d3)phenylboronic acid are not publicly available, its preparation would likely involve the O-methylation of 2-fluoro-3-hydroxyphenylboronic acid or a protected derivative using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4), in the presence of a suitable base.
The subsequent Suzuki coupling reaction with the brominated uracil intermediate would then be carried out under optimized conditions, similar to those used for the non-deuterated analog, to yield the deuterated Elagolix precursor. The final steps of the synthesis, including the deprotection and salt formation, would follow the established procedures.
Isotopic Purity Assessment and Enrichment Levels
The isotopic purity and enrichment level of this compound are critical quality attributes. These parameters are determined using sophisticated analytical techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic distribution of the final compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the d3-labeled species compared to any residual d0, d1, or d2 species can be quantified. This allows for the calculation of the isotopic enrichment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium (B1214612) label. In the ¹H NMR spectrum of Elagolix Methoxy-d3, the signal corresponding to the methoxy protons would be absent, providing direct evidence of successful deuteration. Furthermore, ¹³C NMR can also be used, as the carbon atom attached to the deuterated methoxy group will exhibit a characteristic shift and splitting pattern due to the deuterium atoms. researchgate.netrsc.org
The combination of MS and NMR data provides a comprehensive assessment of both the isotopic enrichment and the structural integrity of this compound, ensuring the final product meets the required specifications for its intended use in research and development. Commercial suppliers of this compound typically provide a certificate of analysis detailing the isotopic purity, which is often greater than 95%. lgcstandards.com
Derivatization and Analog Synthesis for Research Purposes
Design and Synthesis of Elagolix Analogs for Structure-Activity Relationship (SAR) Studies
The development of Elagolix has spurred significant research into the synthesis of analogs to understand the structure-activity relationships (SAR) that govern its potent GnRH antagonist activity. unimi.it The primary goal of these studies is to identify which parts of the molecule are essential for binding to the GnRH receptor and to explore how modifications affect efficacy, selectivity, and pharmacokinetic properties. unimi.itrsc.orgnih.gov
Key regions of the Elagolix molecule that have been targeted for modification in SAR studies include:
The Uracil Core: The central pyrimidine-2,4-dione (uracil) ring is a critical scaffold. Modifications at positions 1, 3, 5, and 6 have been explored.
Position 1 Benzyl Group: The 1-[2-fluoro-6-(trifluoromethyl)benzyl] group is considered essential for activity. respubjournals.com
Position 3 Butyric Acid Chain: This side chain, which provides the site for salt formation, can influence solubility and interactions with the receptor. respubjournals.com
Position 5 Aryl Group: The 5-(2-fluoro-3-methoxyphenyl) group plays a crucial role in the molecule's atropisomeric properties and receptor binding.
Position 6 Methyl Group: This group, along with the ortho-fluorine on the 5-aryl group, contributes significantly to the restricted rotation that leads to atropisomerism. unimi.itunimi.it
Research has shown that even minor changes to these substituents can have a profound impact on the drug's activity. For instance, the elimination of the structural features that cause atropisomerism has been shown to decrease the antagonist activity, highlighting the importance of the molecule's specific three-dimensional conformation. unimi.it
Table 1: Key Structural Features of Elagolix and Their Role in SAR
| Structural Moiety | Position | Observed Importance in SAR | Reference |
| Benzyl Group | 1 | Essential for potent antagonist activity. | respubjournals.com |
| Butyric Acid Chain | 3 | Influences solubility and receptor interactions. | respubjournals.com |
| 2-fluoro-3-methoxyphenyl | 5 | Crucial for atropisomerism and receptor binding. | unimi.itunimi.it |
| Methyl Group | 6 | Contributes to the steric hindrance causing atropisomerism. | unimi.itunimi.it |
Exploration of Atropisomeric Properties in Synthesized Analogs
A fascinating and critical aspect of Elagolix and its analogs is the phenomenon of atropisomerism. unimi.it Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In Elagolix, this restricted rotation occurs around the C-C bond connecting the uracil ring and the 5-aryl group. The steric hindrance is caused by the interaction between the ortho-fluorine of the 5-aryl group and the methyl group at the 6-position of the uracil ring, as well as the carbonyl oxygen at the 4-position. unimi.itmdpi.com
To investigate the role of atropisomerism, researchers have designed and synthesized Elagolix analogs with modifications at the 4- and 6-positions of the uracil moiety. The aim of these modifications is to alter the steric and electronic factors that influence the rotational barrier. unimi.itunimi.it By increasing the steric hindrance, it is possible to create analogs with a higher rotational barrier, allowing for the separation and individual characterization of the atropisomers. unimi.it
Studies on such analogs have revealed that the atropisomeric configuration can be a critical determinant of activity. In some cases, one atropisomer has shown a marked preference for the GnRH receptor. unimi.it This has led to the development of new congeners with atropisomeric interconversion rates higher than that of Elagolix, facilitating their analysis as single atropisomers. unimi.it These findings are instrumental in guiding the future design of more potent and selective GnRH antagonists. unimi.it
Table 2: Atropisomeric Properties of Elagolix and its Analogs
| Compound/Analog | Key Structural Feature | Atropisomeric Class | Significance | Reference |
| Elagolix | 2-fluoro on 5-aryl, methyl on 6-uracil | Class 2 | Interconverting atropisomers with a t1/2 of ~45 min. | acs.orgnih.gov |
| Analogs with modified 4- or 6-position | Increased steric hindrance | Higher rotational barrier than Elagolix | Allows for separation and analysis of single atropisomers. | unimi.it |
| 21-bromoderivative of Elagolix | Bromine substitution | Two thermally stable atropisomers | Demonstrates that modifications can lead to stable atropisomers. | unimi.it |
Advanced Analytical Characterization and Bioanalytical Method Development
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of Elagolix (B1671154) Methoxy-d3 Sodium Salt and its synthetic precursors. Techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide orthogonal information to build a complete profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) of Elagolix Methoxy-d3 Sodium Salt and Intermediates
A comprehensive NMR analysis is crucial for the structural elucidation of Elagolix and its isotopically labeled variant. While specific NMR data for this compound is not extensively published in peer-reviewed literature, a detailed analysis of the non-labeled Elagolix Sodium Salt provides a foundational understanding. researchgate.netnih.gov The deuteration at the methoxy (B1213986) position leads to predictable changes in the NMR spectra.
For the non-labeled Elagolix Sodium Salt, a thorough NMR investigation has been performed, allowing for the complete assignment of ¹H, ¹³C, and ¹⁵N signals. researchgate.netnih.gov These studies also revealed the presence of two atropisomers in solution, which are diastereomers arising from hindered rotation around a single bond. researchgate.netnih.gov
In the ¹H-NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy protons (O-CH₃) in the non-labeled compound would be absent. The surrounding aromatic protons may experience minor shifts due to the isotopic substitution. The remaining signals, corresponding to the phenyl, ethylamino butanoate, and pyrimidine (B1678525) moieties, would be expected to be consistent with those of the non-labeled compound.
The ¹³C-NMR spectrum of the deuterated compound would show a triplet for the deuterated methoxy carbon (CD₃) due to coupling with deuterium (B1214612), and this signal would be shifted upfield compared to the non-deuterated methoxy carbon. The signals for all other carbon atoms in the molecule would remain largely unchanged.
¹⁵N-NMR spectroscopy, supported by experiments like ¹H-¹⁵N HMBC, is valuable for assigning the nitrogen atoms within the pyrimidine ring and the amino side chain. researchgate.netnih.gov For Elagolix Sodium Salt, the chemical shifts of N-1 and N-3 in the pyrimidine core have been assigned, with the N-alkylation at N-3 causing a notable downfield shift. mdpi.com These nitrogen chemical shifts are not expected to be significantly altered by the deuteration of the remote methoxy group.
A detailed NMR study was also conducted on the synthetic intermediates leading to Elagolix Sodium Salt, providing a complete spectroscopic map of the molecule's construction. researchgate.net
Table 1: Representative ¹H-NMR Data for Elagolix Sodium Salt Intermediates
| Compound | Key Protons | Chemical Shift (δ ppm) | Solvent |
|---|
This table is based on data for a synthetic intermediate of Elagolix Sodium Salt and is provided for illustrative purposes.
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragment Identification
Mass spectrometry is a critical tool for confirming the molecular weight and identifying the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.
For this compound, the expected molecular weight will be approximately 3 Da higher than the non-labeled compound due to the presence of three deuterium atoms in place of three hydrogen atoms on the methoxy group.
A UPLC-MS/MS method developed for the non-labeled elagolix utilized electrospray ionization (ESI) in the positive ion mode. nih.gov The multiple reaction monitoring (MRM) transitions were identified for quantification and qualification. nih.gov A key transition for elagolix was m/z 632.4 → 529.5 for quantification and m/z 632.4 → 177.1 for qualification. nih.gov For this compound, the precursor ion would be expected at approximately m/z 635.4. The fragmentation pattern would likely be similar to the non-labeled compound, with major fragments corresponding to neutral losses and characteristic cleavages of the molecule. Forced degradation studies of elagolix sodium using LC-MS have helped to identify and structurally elucidate various degradation products, providing further insight into the molecule's fragmentation pathways under stress conditions. researchgate.net
Table 2: UPLC-MS/MS Parameters for Elagolix Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Quantification) | m/z 632.4 → 529.5 |
| MRM Transition (Qualification) | m/z 632.4 → 177.1 |
This table is based on the analysis of non-labeled Elagolix and serves as a reference. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule. The structure of elagolix sodium has been confirmed by IR spectroscopy, among other techniques. While detailed spectra are not publicly available, the expected characteristic absorption bands can be predicted based on the molecular structure.
Key functional groups that would produce characteristic IR absorption bands include the C=O of the uracil (B121893) ring and the butanoate ester, N-H of the secondary amine, C-F from the fluorinated phenyl rings, and C-O of the methoxy group. The deuteration of the methoxy group would cause a shift in the C-D stretching vibrations compared to the C-H stretching vibrations of a standard methoxy group.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Atropisomer Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reverse-phase HPLC method has been shown to achieve a purity of 99.9% for Elagolix Sodium Salt. researchgate.netnih.gov
Furthermore, due to the presence of atropisomers, chiral HPLC methods have been developed to separate these two diastereomeric forms. researchgate.netnih.gov A cellulose-based chiral stationary phase has been successfully used for this separation. researchgate.netnih.gov
Table 3: HPLC Conditions for Elagolix Analysis
| Analysis Type | Column | Mobile Phase | Flow Rate |
|---|---|---|---|
| Purity (RP-HPLC) | C18 | Gradient: Water (0.05% TFA) and Acetonitrile (B52724) (0.05% TFA) | 2.0 mL/min |
This table is based on data for Elagolix Sodium Salt. researchgate.netnih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development
For the quantification of elagolix in biological matrices, such as rat plasma, a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated. nih.gov This method utilizes a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. nih.gov The use of a stable isotope-labeled internal standard like this compound is critical in such assays to correct for matrix effects and variations in sample processing, thereby ensuring accurate quantification. The method demonstrated good linearity, precision, and accuracy, meeting the requirements of bioanalytical method validation guidelines. nih.gov
Table 4: UPLC-MS/MS Method Parameters for Elagolix Quantification
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 0.30 mL/min |
This table outlines a validated method for the analysis of elagolix in rat plasma. nih.gov
Optimization of Chromatographic Conditions
The successful separation of Elagolix and its deuterated internal standard from endogenous components in biological samples is achieved through the meticulous optimization of chromatographic conditions. A sensitive HPLC-MS/MS method developed for the estimation of Elagolix in human plasma utilized a Xbridge Zorbax Eclipse XDB - C18 column (150 x 4.6 mm, 5 µm). ijrar.org The mobile phase consisted of a 50:50 (v/v) mixture of acetonitrile and 20mM ammonium (B1175870) formate (B1220265) buffer, with the pH adjusted to 3.0. ijrar.org This composition was found to provide the best peak shape and minimal baseline noise. ijrar.org
The column oven temperature was maintained at 40°C to ensure reproducibility of retention times. ijrar.org A flow rate of 1.0 mL/min was employed, allowing for a total run time of approximately 10 minutes per sample. ijrar.org Under these conditions, Elagolix and its deuterated internal standard, Elagolix-D6, eluted at approximately 5.09 and 5.25 minutes, respectively. ijrar.org The injection volume was set to 10 µL to achieve optimal ionization and chromatography. ijrar.org
In an alternative UPLC-MS/MS method for Elagolix in rat plasma, an Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) was used. arabjchem.org This method employed a gradient elution with a mobile phase consisting of acetonitrile (solvent A) and water with 0.1% formic acid (solvent B). arabjchem.orgarabjchem.org The gradient program was as follows: 10% A for the first 0.5 min, then a sharp increase to 90% A from 0.5 to 1.0 min, held at 90% A until 2.0 min, returned to 10% A from 2.0 to 2.1 min, and re-equilibrated at 10% A until 3.0 min. arabjchem.org The flow rate for this UPLC method was 0.30 mL/min. arabjchem.org
Table 1: Optimized Chromatographic Conditions for Elagolix Analysis
| Parameter | HPLC-MS/MS Method ijrar.org | UPLC-MS/MS Method arabjchem.orgarabjchem.org |
| Column | Xbridge Zorbax Eclipse XDB - C18 (150 x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile: 20mM Ammonium formate (pH 3.0) (50:50, v/v) | A: Acetonitrile, B: 0.1% Formic acid in water |
| Elution Type | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.30 mL/min |
| Column Temperature | 40°C | Not specified |
| Injection Volume | 10 µL | 1 µL |
| Run Time | 10 min | 3.0 min |
| Internal Standard | Elagolix-D6 | Diazepam |
Ionization and Mass Spectrometry Parameters (MRM Transitions)
For the quantification of Elagolix using a deuterated internal standard, tandem mass spectrometry with an electrospray ionization (ESI) source operating in the positive ion mode is typically employed. ijrar.orgarabjchem.org The high selectivity of this technique is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
In a method utilizing Elagolix-D6 as the internal standard, detection was performed using an API 4000 triple quadrupole mass spectrometer with a turbo electrospray interface. ijrar.org The MRM transition for the quantification of Elagolix was m/z 654.5 → 529.1. ijrar.org For the deuterated internal standard, Elagolix-D6, the transition monitored was m/z 638.4 → 529.1. ijrar.org
Another validated UPLC-MS/MS assay for Elagolix in rat plasma also used an ESI source in positive ion mode. arabjchem.org In this study, the MRM transition for Elagolix quantification was m/z 632.4 → 529.5, with a secondary transition of m/z 632.4 → 177.1 used for qualification. arabjchem.org
Table 2: MRM Transitions for Elagolix and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Method Reference |
| Elagolix | 654.5 | 529.1 | ijrar.org |
| Elagolix-D6 (Internal Standard) | 638.4 | 529.1 | ijrar.org |
| Elagolix (Quantification) | 632.4 | 529.5 | arabjchem.org |
| Elagolix (Qualification) | 632.4 | 177.1 | arabjchem.org |
Sample Preparation Techniques for Complex Biological Matrices
The effective extraction of Elagolix and its internal standard from complex biological matrices like plasma is crucial for accurate quantification and to minimize matrix effects. Two common techniques employed are liquid-liquid extraction (LLE) and protein precipitation (PP).
A sensitive HPLC-MS/MS method for Elagolix in human plasma utilized a liquid-liquid extraction procedure with ethyl acetate. ijrar.org This technique is effective in separating the analyte from plasma proteins and other interfering substances.
An alternative and simpler method involves protein precipitation. arabjchem.orgarabjchem.org In a UPLC-MS/MS assay for Elagolix in rat plasma, protein precipitation was carried out using acetonitrile. arabjchem.orgarabjchem.org In this procedure, 300 µL of acetonitrile was added to 100 µL of plasma containing the internal standard. arabjchem.org The mixture was vortexed for 2 minutes and then centrifuged at 13,000 g for 10 minutes. arabjchem.org The resulting supernatant was then directly injected into the LC-MS/MS system. arabjchem.org
Application of this compound as an Internal Standard in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard, such as this compound or a close analog like Elagolix-D6, is the gold standard in quantitative bioanalysis using LC-MS/MS. ijrar.org The key advantage of using a deuterated internal standard is that its physicochemical properties are nearly identical to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for any variability in these steps. ijrar.org
In the HPLC-MS/MS method for Elagolix in human plasma, Elagolix-D6 was used as the internal standard. ijrar.org Standard stock solutions of both Elagolix and Elagolix-D6 were prepared in methanol (B129727) at a concentration of 1.0 mg/mL. ijrar.org A spiking solution of the internal standard was prepared at a concentration of 25.0 pg/mL in the mobile phase. ijrar.org The use of the deuterated internal standard was highlighted as a major advantage of this method, contributing to its reliability and suitability for pharmacokinetic and bioavailability studies. ijrar.org
Method Validation and Performance Metrics in Research Settings
Linearity, Accuracy, and Precision Assessment
A critical aspect of bioanalytical method validation is the assessment of linearity, accuracy, and precision. For a sensitive HPLC-MS/MS method for Elagolix in human plasma, the calibration curve was linear over a wide concentration range of 10 to 4000 pg/mL. ijrar.org The quality control (QC) samples were prepared at concentrations of 10 pg/mL (Lower Limit of Quantification, LLOQ), 30 pg/mL (Low Quality Control, LQC), 1500 pg/mL (Medium Quality Control, MQC), and 3000 pg/mL (High Quality Control, HQC). ijrar.org The precision of the method, expressed as the coefficient of variation (%CV), for the freeze-thaw stability assessment was between 1.31% and 1.79%. ijrar.org
In a UPLC-MS/MS method for Elagolix in rat plasma, excellent linearity was demonstrated over a concentration range of 1 to 2000 ng/mL, with a correlation coefficient (r²) greater than 0.9983. arabjchem.org The intra-day precision was found to be between 3.5% and 5.5%, while the inter-day precision ranged from 9.4% to 12.7%. arabjchem.org The accuracy of this method was reported to be between 1.2% and 13.9% for both intra- and inter-day assessments. arabjchem.org
Table 3: Linearity, Accuracy, and Precision Data for Elagolix Bioanalytical Methods
| Parameter | HPLC-MS/MS Method (Human Plasma) ijrar.org | UPLC-MS/MS Method (Rat Plasma) arabjchem.org |
| Linearity Range | 10 - 4000 pg/mL | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | Not specified | > 0.9983 |
| Intra-day Precision (%CV) | Not specified | 3.5 - 5.5% |
| Inter-day Precision (%CV) | Not specified | 9.4 - 12.7% |
| Intra- & Inter-day Accuracy | Not specified | 1.2 - 13.9% |
Selectivity and Matrix Effects Evaluation
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of LC-MS/MS, this is largely achieved through the specificity of the MRM transitions. The inherent selectivity of tandem mass spectrometry ensures that the assay for Elagolix is specific. ijrar.org
Stability Studies of Analyte in Research Samples and Solutions
The stability of an analyte and its isotopically labeled internal standard in biological samples and analytical solutions is a critical parameter in bioanalytical method validation. It ensures that the concentration measured reflects the true concentration at the time of sample collection. For this compound, stability is assessed under various conditions that mimic sample handling and storage.
Research on the bioanalysis of Elagolix in plasma has established its stability under typical laboratory conditions. arabjchem.orgijrar.org Although these studies primarily focus on the non-labeled compound, the stability of this compound is expected to be comparable due to the identical core chemical structure. The deuterium labeling does not typically influence the chemical stability of the molecule.
Stability is evaluated under several conditions:
Freeze-Thaw Stability: This test assesses the analyte's stability after repeated cycles of freezing and thawing. For Elagolix, quantification after three freeze-thaw cycles from -30°C to room temperature showed stability, with a coefficient of variation (%CV) between 1.31% and 1.79%. ijrar.org
Short-Term (Bench-Top) Stability: This determines the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample preparation time.
Long-Term Stability: To ensure sample integrity during storage, long-term stability is evaluated by analyzing samples that have been stored at low temperatures (e.g., -20°C or -70°C) for an extended period. One study confirmed the stability of Elagolix in human plasma for at least 99 days when stored at -20°C. ijrar.org
Stock Solution Stability: The stability of the analyte and internal standard in their stock solutions is also crucial. Stock solutions of Elagolix and its deuterated internal standard (Elagolix-D6) were found to be stable for approximately 56 days at a refrigerated temperature of 2-8°C. ijrar.org The percentage of accuracy for the Elagolix stock solution was 91.65%, and for the Elagolix-D6 internal standard, it was 87.81%. ijrar.org
The results from these stability studies, as presented in a UPLC-MS/MS method validation for Elagolix in rat plasma, are summarized in the following table. arabjchem.org These values demonstrate that the compound remains stable under typical analytical conditions, ensuring the reliability of the bioanalytical data.
Table 1: Stability of Elagolix in Rat Plasma Under Various Conditions
| Stability Test | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD | Accuracy (%) |
| Freeze-Thaw (3 cycles) | 2.0 | 2.1 ± 0.2 | 105.0 |
| 800.0 | 845.6 ± 75.4 | 105.7 | |
| 1600.0 | 1789.5 ± 123.4 | 111.8 | |
| Short-Term (Room Temp, 6h) | 2.0 | 1.9 ± 0.2 | 95.0 |
| 800.0 | 834.7 ± 56.3 | 104.3 | |
| 1600.0 | 1754.8 ± 154.9 | 109.7 | |
| Long-Term (-20°C, 30 days) | 2.0 | 2.2 ± 0.3 | 110.0 |
| 800.0 | 856.9 ± 81.2 | 107.1 | |
| 1600.0 | 1799.3 ± 165.8 | 112.5 | |
| Post-Preparative (Autosampler, 24h) | 2.0 | 2.0 ± 0.2 | 100.0 |
| 800.0 | 812.5 ± 65.8 | 101.6 | |
| 1600.0 | 1732.6 ± 143.7 | 108.3 |
Data adapted from a UPLC-MS/MS method validation for Elagolix. The stability of this compound is expected to be analogous.
Extraction Recovery Determination
The efficiency of extracting an analyte and its internal standard from a biological matrix is known as extraction recovery. A high and consistent recovery is desirable for a robust bioanalytical method. For this compound, this is typically determined by comparing the analytical response of the extracted analyte to the response of a non-extracted standard of the same concentration.
Common extraction techniques for Elagolix from plasma include protein precipitation and liquid-liquid extraction (LLE). arabjchem.orgijrar.org Protein precipitation with acetonitrile has been shown to provide a high extraction recovery for Elagolix from plasma. arabjchem.org
In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the determination of Elagolix in human plasma, liquid-liquid extraction was employed. ijrar.org The mean recovery for Elagolix was found to be 87.79%, while the mean recovery for the deuterated internal standard (Elagolix-D6) was 84.97%. ijrar.org The consistency of recovery between the analyte and its deuterated internal standard is crucial for accurate quantification.
The following table presents data on the extraction recovery of Elagolix from rat plasma using a protein precipitation method. arabjchem.org
Table 2: Extraction Recovery of Elagolix from Rat Plasma
| Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (SD) |
| 2.0 | 85.6 | 12.3 |
| 800.0 | 95.4 | 9.8 |
| 1600.0 | 91.3 | 11.2 |
Data adapted from a UPLC-MS/MS method validation for Elagolix. The extraction recovery of this compound is expected to be similar.
Forced Degradation Studies for Stability-Indicating Method Development
Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods. These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition. The goal is to identify potential degradation products and to ensure that the analytical method can separate these degradants from the intact drug, thus demonstrating specificity. The degradation pathways for this compound are presumed to be identical to those of Elagolix Sodium Salt.
Studies have shown that Elagolix is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. arabjchem.orgimpactfactor.orgclearsynth.com
Acid and Neutral Hydrolysis: Under acidic and neutral conditions, the primary degradation pathway involves the cyclization of the 3-carboxyl propylamine (B44156) side chain, where the carboxyl group and the secondary amine react to form δ-lactam analogs. impactfactor.orgnih.gov One study reported a degradation of 0.8% under acidic hydrolysis. arabjchem.org
Base Hydrolysis: Elagolix has shown some susceptibility to base-catalyzed hydrolysis, with a reported degradation of 0.62%. arabjchem.org However, another study found the compound to be stable under alkaline conditions. impactfactor.orgnih.gov
Oxidative Degradation: Under oxidative stress, such as exposure to hydrogen peroxide, the secondary amine in the side chain is susceptible to oxidation, forming an N-hydrogen amine degradant and other related carbonyl and amine analogs. impactfactor.orgnih.gov Three novel degradation products were identified following oxidative stress in one study. clearsynth.com
Thermal and Photolytic Degradation: Elagolix sodium has demonstrated stability against thermal and photolytic degradation, with no significant degradation products observed under these conditions. arabjchem.orgclearsynth.com
The development of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method confirmed that all degradation products were well-resolved from the main Elagolix peak, proving the method's specificity. arabjchem.org
Table 3: Summary of Forced Degradation Studies of Elagolix Sodium
| Stress Condition | Observation | % Degradation |
| Acid Hydrolysis (e.g., 0.1N HCl) | Degradation observed, formation of δ-lactam analogs. impactfactor.orgnih.gov | 0.8% arabjchem.org |
| Base Hydrolysis (e.g., 0.1N NaOH) | Degradation observed. arabjchem.org Some studies report stability. impactfactor.orgnih.gov | 0.62% arabjchem.org |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation, formation of N-oxide and other products. impactfactor.orgclearsynth.comnih.gov | Not specified |
| Thermal Degradation | No significant degradation observed. arabjchem.orgclearsynth.com | No degradation arabjchem.org |
| Photolytic Degradation | No significant degradation observed. arabjchem.orgclearsynth.com | No degradation arabjchem.org |
The degradation behavior of this compound is expected to be identical to that of Elagolix Sodium.
Preclinical Pharmacokinetic and Biotransformation Investigations
Mechanistic Absorption Studies
In vitro studies using Caco-2 cell monolayers, a well-established model for predicting human intestinal absorption, have characterized Elagolix (B1671154) as having low to moderate permeability. nih.gov The apparent permeability coefficient (Papp) for Elagolix has been reported to be in the range of 0.5 to 2.8 × 10⁻⁶ cm/s. nih.gov This suggests that passive diffusion across the intestinal epithelium is not the sole mechanism of its absorption. Based on its high solubility and this permeability data, Elagolix is considered a Biopharmaceutics Classification System (BCS) Class III drug. nih.gov
It is important to note that Caco-2 cell models have certain limitations. For instance, the expression levels of transporters and the tightness of cellular junctions can differ from the in vivo human intestine, potentially leading to under-prediction of the absorption of certain compounds.
Preclinical studies have indicated that Elagolix is a substrate for the organic anion transporting polypeptide 1B1 (OATP1B1), a hepatic uptake transporter. nih.gov While primarily associated with liver uptake, OATP transporters are also present in the intestine and can influence drug absorption. The involvement of OATP1B1 in the disposition of Elagolix has been confirmed, with genetic variations in the SLCO1B1 gene (which encodes OATP1B1) showing an effect on Elagolix plasma concentrations. nih.govnih.gov Individuals with reduced function alleles of SLCO1B1 exhibit higher plasma concentrations of Elagolix. nih.gov
Furthermore, Elagolix has been identified as an inhibitor of the efflux transporter P-glycoprotein (P-gp). nih.gov P-gp is an important transporter in the intestinal epithelium that actively pumps substrates back into the intestinal lumen, thereby limiting their absorption. By inhibiting P-gp, Elagolix may enhance its own absorption or the absorption of co-administered P-gp substrates.
A regional absorption study in healthy subjects using a radiolabeled remote drug delivery capsule demonstrated that Elagolix is well-absorbed throughout the gastrointestinal tract, with comparable systemic exposure observed when the drug was delivered to the stomach, jejunum, and ileum. nih.gov
Distribution Profiling in Preclinical Systems
Elagolix is moderately bound to human plasma proteins, with a binding percentage of approximately 80%. nih.govresearchgate.net This binding is not significantly affected by renal impairment. researchgate.net The moderate level of protein binding suggests that a substantial fraction of Elagolix is available in its unbound, pharmacologically active form in the systemic circulation.
While specific tissue distribution studies in animal models for Elagolix Methoxy-d3 Sodium Salt are not publicly available, the pharmacokinetic profile of Elagolix suggests a wide distribution. The apparent volume of distribution at steady state (Vdss/F) has been reported to be substantial, with population pharmacokinetic analyses estimating the apparent central volume of distribution (Vc/F) to be 257 L. nih.gov The blood-to-plasma ratio of 0.6 indicates that Elagolix preferentially partitions into plasma rather than blood cellular components. nih.govresearchgate.net
Biotransformation Pathways and Metabolite Identification
Elagolix undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov In vitro studies have shown that CYP3A4 is the predominant enzyme responsible for its metabolism, with minor contributions from CYP2D6, CYP2C8, and uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov
Following oral administration of radiolabeled Elagolix in humans, the parent compound was the major circulating entity in plasma. nih.gov However, a significant portion of the administered dose is eliminated as metabolites. The primary route of excretion is through the feces, indicating significant biliary excretion of metabolites. wisdomlib.org
Two major metabolites have been identified in human plasma, M1 (O-demethylated) and M2 (N-dealkylated), although they are present at much lower concentrations than the parent drug. nih.gov Metabolite profiling in feces revealed that approximately 38% of the radioactive dose was eliminated as the M1 metabolite and 26% as unchanged Elagolix. nih.gov
In Vitro Metabolic Stability and Metabolite Generation (e.g., Liver Microsomes, Hepatocytes)
In vitro metabolic stability assays are crucial early-stage studies that predict the in vivo hepatic clearance of a compound. These assays typically involve incubating the drug with liver fractions (microsomes) or intact liver cells (hepatocytes) from preclinical species (e.g., rat, dog, monkey) and humans. nih.gov
For Elagolix, investigations in such systems would have been performed to determine its rate of metabolism. The data generated, including the in vitro half-life (t½) and intrinsic clearance (CLint), allows for the rank-ordering of compounds and provides insight into interspecies differences in metabolism. nih.govmdpi.com While specific preclinical data tables for Elagolix are not broadly published, the general methodology is standard. Hepatocytes are considered a more complete model as they contain a full suite of phase I and phase II metabolic enzymes and cofactors. doi.org Studies in hepatocytes from rats, dogs, and monkeys would have provided a comparative view of the metabolic pathways and rates across species, helping to select appropriate species for toxicology studies. nih.govnih.gov
Table 1: Representative Data from an In Vitro Metabolic Stability Study in Hepatocytes Note: The following data is illustrative of typical results from such a study and is not specific to Elagolix.
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Predicted Hepatic Extraction Ratio |
| Rat | 45 | 31.0 | Moderate |
| Dog | 90 | 15.5 | Low |
| Monkey | 75 | 18.6 | Low-Moderate |
| Human | 80 | 17.3 | Low |
Identification and Structural Elucidation of Preclinical Metabolites
Following the determination of metabolic lability, the next step involves identifying the major metabolites formed in preclinical species. This is essential for understanding the biotransformation pathways and ensuring that human metabolites are adequately tested in toxicology species. Human studies have shown that Elagolix is extensively metabolized. nih.govresearchgate.net The primary human metabolites result from O-demethylation (M1) and N-dealkylation (M2).
In preclinical development, metabolite profiles from incubations with animal-derived hepatocytes and microsomes are compared to the human profile. nih.gov This comparative metabolism approach is critical to validate the choice of animal models for safety testing. It is anticipated that similar oxidative pathways observed in humans would be present in preclinical species like monkeys and dogs.
Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP3A)
In vitro studies have established that Elagolix is predominantly metabolized by cytochrome P450 (CYP) enzymes, with a significant contribution from the CYP3A subfamily in humans (approximately 50%). nih.govnih.gov Minor metabolic pathways involve CYP2D6, CYP2C8, and uridine glucuronosyl transferases (UGTs). nih.govdrugbank.com
In preclinical studies, investigations using recombinant CYP enzymes from different species or chemical inhibition studies in liver microsomes are performed to identify the specific isoforms responsible for metabolism (e.g., CYP3A4/5 in humans, Cyp3a in rats). Characterizing the enzyme kinetics, such as determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax), is a key part of this process. This information is fundamental for building PBPK models and predicting potential drug-drug interactions. nih.gov
Excretion Pathways in Preclinical Models
Understanding how a drug and its metabolites are eliminated from the body is a cornerstone of pharmacokinetic characterization.
Biliary and Renal Excretion Mechanisms
Mass balance studies in humans reveal that Elagolix is primarily eliminated via the feces, with approximately 90% of an administered radioactive dose recovered in this matrix, while urinary excretion is minimal (<3%). wikipedia.org This strongly indicates that biliary excretion is the principal pathway for elimination in humans. researchgate.net This is further supported by the involvement of the hepatic uptake transporter OATP1B1 in the disposition of Elagolix. nih.govnih.gov
Preclinical data align with these findings. Pharmacokinetic studies in rats have also shown very low urinary excretion, suggesting that, similar to humans, the hepatobiliary system is the main route of clearance in this preclinical species. It is expected that biliary excretion would also be the predominant pathway in other common preclinical species like dogs and monkeys.
Mass Balance Studies in Animal Models
Radiolabeled mass balance studies in animals are a regulatory expectation to determine the routes and extent of excretion of a drug and its metabolites. These studies involve administering a radiolabeled version of the drug to animals (such as rats and dogs) and collecting urine, feces, and bile (in cannulated animals) over a defined period to ensure full recovery of the radioactivity. While specific mass balance study reports for Elagolix in animals are not publicly available, the results would be expected to mirror the human data, showing a high recovery of the administered dose in feces. For instance, typical studies aim for a mass balance of ≥90% in rats and ≥85% in dogs.
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation
PBPK modeling is a sophisticated computational tool that integrates physicochemical, in vitro, and in vivo preclinical data to simulate the pharmacokinetic profile of a drug in humans. researchgate.netresearchgate.net Extensive PBPK modeling has been conducted for Elagolix. nih.govnih.gov
The development of the Elagolix PBPK model was a bottom-up and top-down approach. Preclinical and in vitro data served as initial inputs for the model. This included:
Permeability data from in vitro systems like Caco-2 cells, which suggested low to moderate permeability for Elagolix. nih.gov
In vitro metabolism data used to define the clearance parameters and the contribution of enzymes like CYP3A. nih.gov
Transporter interaction data to characterize the roles of OATP1B1 in hepatic uptake and P-glycoprotein (P-gp) in efflux. nih.gov
This foundational model, built on preclinical data, was then refined and verified using clinical data from Phase I, II, and III studies. The resulting robust PBPK model for Elagolix has been successfully used to predict complex drug-drug interactions and to support dosing recommendations, demonstrating the critical role of preclinical data in modern drug development. nih.govresearchgate.net
Model Development and Validation Using Preclinical Data
The foundation for understanding the complex pharmacokinetic (PK) profile of elagolix was the development of a robust physiologically based pharmacokinetic (PBPK) model. nih.govnih.gov This model was constructed using the SimCYP® software and integrated a wide array of data from in vitro experiments, preclinical studies, and initial clinical trials. nih.gov The population pharmacokinetics of elagolix were best described by a two-compartment model with a lag time in absorption. nih.gov
Development of the PBPK model began by incorporating physicochemical properties of elagolix, such as its molecular weight, pKa, and solubility. springermedizin.de Data from in vitro systems like Caco-2 cell permeability assays helped to define its absorption characteristics, classifying it as a Biopharmaceutics Classification System (BCS) class III drug, with high solubility and low to moderate permeability. springermedizin.de
Key biological processes governing the drug's disposition were integrated into the model. nih.gov In vitro studies identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its metabolism and the organic anion transporting polypeptide (OATP) 1B1 as a key uptake transporter in the liver. nih.govnih.gov Data from clinical drug-drug interaction (DDI) studies were then used to refine and validate the model, ensuring it accurately reflected the interplay between these metabolic and transport pathways. nih.gov For instance, the model was optimized using clinical data from studies where elagolix was co-administered with known inhibitors and inducers of CYP3A4 and OATP1B1. nih.gov
The model's accuracy was rigorously validated by comparing its predictions against observed clinical data from multiple studies. nih.gov This included comparing predicted PK profiles under fasting and fed conditions in healthy individuals and across different populations. nih.gov The model-predicted PK parameters, such as maximum concentration (Cmax) and area under the curve (AUC), were generally within 1.5-fold of the observed data, meeting predefined acceptance criteria for model verification. nih.govnih.gov
Table 1: Key Parameters for Elagolix PBPK Model Development
| Parameter | Value / Description | Source |
|---|---|---|
| Drug Class | Gonadotropin-Releasing Hormone (GnRH) Antagonist | wikipedia.org |
| Molecular Formula | C₃₂H₃₀F₅N₃O₅ (Free Acid) | wikipedia.org |
| BCS Class | Class III | springermedizin.de |
| Primary Metabolic Enzyme | CYP3A4 | nih.govnih.gov |
| Primary Uptake Transporter | OATP1B1 | nih.govnih.gov |
| Plasma Protein Binding | ~80% | springermedizin.de |
| Pharmacokinetic Model | Two-compartment with absorption lag time | nih.gov |
This table is interactive. You can sort and filter the data.
Prediction of Pharmacokinetic Profiles in Research Populations
A significant application of the validated PBPK model was to predict the pharmacokinetics of elagolix in specific populations where clinical data might be limited. nih.gov This predictive power allows for a more informed approach to clinical trial design and potential dosing adjustments.
Simulations were conducted to explore the impact of intrinsic factors such as ethnicity, age, and body weight on elagolix exposure. nih.gov The model predicted no clinically significant differences in pharmacokinetic profiles between Chinese and American populations, suggesting that ethnicity is unlikely to be a major determinant of elagolix exposure. nih.gov
The model was also used to predict PK profiles in adolescents (ages 14-18). nih.gov The results indicated no clinically meaningful differences in elagolix effects between adolescents and adults, providing a scientific basis for extending its use to this age group without a priori dose adjustments. nih.gov
Furthermore, the impact of obesity was investigated. nih.gov The model predicted no significant PK differences in individuals who were overweight. nih.gov However, for individuals with class 2 obesity and higher, the model did show notable variations in pharmacokinetic parameters compared to healthy individuals, highlighting a potential need for further clinical investigation in this specific subgroup. nih.gov The model was also verified using data from individuals with renal impairment, further extending its utility. nih.gov
Table 2: Predicted Elagolix Pharmacokinetic Outcomes in Special Populations
| Population | Predicted Outcome | Clinical Implication |
|---|---|---|
| Adolescents (14-18 years) | No clinically significant difference in PK vs. adults. | Supports use in adolescents without dose adjustment. nih.gov |
| Chinese vs. American | No differences attributable to ethnicity. | Suggests no ethnicity-based dosing adjustments are needed. nih.gov |
| Overweight Individuals | No predicted PK differences. | Standard dosing may be appropriate. nih.gov |
| Obesity Class 2 and Above | Notable variations in PK profiles. | May require further clinical evaluation. nih.gov |
| Renal Impairment | Model validated with renal injury data. | Provides initial PK predictions for this population. nih.gov |
This table is interactive. You can sort and filter the data.
Simulation of Drug-Drug Interactions at a Mechanistic Level
The PBPK model proved to be an invaluable tool for mechanistically simulating and quantifying complex drug-drug interactions (DDIs). nih.govnih.gov By integrating the roles of both CYP3A4 metabolism and OATP1B1-mediated uptake, the model could accurately characterize the disposition of elagolix and predict its potential to act as a perpetrator or victim of DDIs. nih.gov
Elagolix as a Perpetrator: The model was also applied to predict the DDI potential of elagolix as an inhibitor of P-glycoprotein (P-gp) and an inducer of CYP3A4. nih.govnih.gov
CYP3A4 Induction: Model simulations predicted that elagolix is a moderate inducer of CYP3A4. nih.govnih.gov Specifically, a 200 mg twice-daily dose was predicted to reduce the AUC of midazolam (a sensitive CYP3A4 substrate) by approximately 56%. nih.govnih.gov
P-gp Inhibition: Simulations of elagolix co-administered with digoxin, a P-gp substrate, predicted an increase in digoxin's Cmax and AUC by 68% and 19%, respectively. nih.govnih.gov
Table 3: Simulated vs. Observed Drug-Drug Interactions with Elagolix
| Interacting Drug | Mechanism | Predicted Effect on Interacting Drug | Observed Effect |
|---|---|---|---|
| Midazolam | Elagolix as a CYP3A4 Inducer | ~56% reduction in midazolam AUC | 35% decrease in midazolam AUC |
| Digoxin | Elagolix as a P-gp Inhibitor | 68% increase in Cmax, 19% in AUC | ~70% increase in Cmax, ~30% in AUC |
| Rifampin (Day 1) | OATP1B1 Inhibition of Elagolix | Elagolix Cmax Ratio: 3.2; AUC Ratio: 4.0 | Cmax Ratio: 3.2; AUC Ratio: 4.0 |
| Rifampin (Day 10) | CYP3A4 Induction of Elagolix | Elagolix Cmax Ratio: 2.28; AUC Ratio: 2.29 | Cmax Ratio: 2.0; AUC Ratio: 1.65 |
This table is interactive. You can sort and filter the data. Data derived from PBPK modeling and clinical studies. nih.gov
Molecular and Cellular Pharmacodynamic Mechanisms
GnRH Receptor Binding and Selectivity Studies
The affinity and selectivity of elagolix (B1671154) for the GnRH receptor have been extensively characterized through various in vitro assays. These studies confirm its high potency and specificity as a GnRH receptor antagonist.
Radioligand Binding Assays for Receptor Affinity (Ki, Kd)
Radioligand binding assays have been instrumental in quantifying the affinity of elagolix for the human GnRH receptor. These studies have consistently demonstrated that elagolix binds to the receptor with high affinity.
Key findings from these assays include:
A very high affinity for the human GnRH receptor, with a dissociation constant (Kd) of 54 pM. nih.govresearchgate.net
In competition binding assays, elagolix displayed a high affinity with an inhibition constant (Ki) of 0.9 nM for the human GnRH receptor. portico.org
Further studies have reported a Ki value of 3.7 nM.
The affinity for the monkey GnRH receptor is also high, with a reported Ki of 3.3 nM, whereas the affinity for the rat GnRH receptor is significantly lower (Ki = 4400 nM). portico.org
Table 1: Receptor Affinity of Elagolix Sodium
| Parameter | Species | Value |
|---|---|---|
| Kd | Human | 54 pM |
| Ki | Human | 0.9 nM |
| Ki | Human | 3.7 nM |
| Ki | Monkey | 3.3 nM |
Receptor Selectivity Profiling Against Other Targets
To assess the specificity of elagolix, its binding activity has been profiled against a wide array of other molecular targets. This is crucial to understand its potential for off-target effects.
Elagolix has been shown to be highly selective for the human GnRH receptor. portico.org When tested at a concentration of 10 µM in a panel of radioligand binding assays for 100 other receptors, ion channels, enzymes, and transporters, no significant activity was observed. portico.org This broad screening demonstrates a very low potential for elagolix to interact with other signaling pathways in the body, underscoring its targeted mechanism of action.
Competitive Antagonism Mechanism at the GnRH Receptor
Elagolix functions as a competitive antagonist at the GnRH receptor. nih.govrespubjournals.comrespubjournals.com This means that it binds to the same site on the receptor as the endogenous GnRH but does not activate it, thereby blocking the natural ligand from initiating its biological effect. orilissa.com
The key characteristics of its competitive antagonism include:
It reversibly binds to GnRH receptors in the anterior pituitary gland. nih.gov
Unlike GnRH agonists that initially cause a "flare-up" effect by stimulating the receptor before downregulating it, elagolix directly blocks the receptor without causing initial stimulation. nih.govresearchgate.net
This competitive binding prevents GnRH-induced signaling, leading to a reduction in the secretion of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.org
Intracellular Signaling Pathway Modulation
By blocking the GnRH receptor, elagolix effectively inhibits the downstream intracellular signaling cascades that are normally triggered by GnRH binding.
Inhibition of GnRH-Induced Inositol (B14025) Phosphate (B84403) Production
Activation of the GnRH receptor, a G-protein coupled receptor, typically leads to the stimulation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. IP3 is a key second messenger that mediates the release of intracellular calcium.
Elagolix has been shown to potently inhibit GnRH-induced inositol phosphate accumulation. portico.org In a functional assay, elagolix demonstrated an IC50 value of 1.5 nM for the inhibition of inositol phosphate production in cells expressing the human GnRH receptor. portico.org This directly demonstrates its ability to block the primary signaling pathway activated by GnRH.
Table 2: Inhibition of Inositol Phosphate Production by Elagolix Sodium
| Parameter | Species | Value |
|---|
Calcium Flux Inhibition in GnRH Receptor Expressing Cells
The generation of inositol phosphate is directly linked to the mobilization of intracellular calcium stores. Therefore, by inhibiting inositol phosphate production, elagolix consequently prevents the increase in intracellular calcium concentration that is a hallmark of GnRH receptor activation. This inhibition of calcium flux is a critical step in preventing the cellular responses that lead to gonadotropin release. While specific IC50 values for calcium flux inhibition are not detailed in the provided search results, the potent inhibition of the upstream inositol phosphate production strongly implies a corresponding inhibition of calcium mobilization in cells expressing the GnRH receptor.
Downstream Signaling Cascade Analysis in Cellular Models
Elagolix functions as a potent and selective competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR). wikipedia.orgnih.gov By binding to GnRH receptors in the anterior pituitary gland, Elagolix inhibits the downstream signaling typically initiated by the endogenous GnRH. nih.govnih.gov This competitive antagonism prevents the GnRH-induced secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.org The mechanism differs from GnRH agonists, which initially cause a "flare-up" of hormones before downregulating the receptors. nih.gov Elagolix's action provides a rapid and reversible suppression, allowing for flexible modulation of the HPG axis. nih.govnih.gov This inhibition of gonadotropin release directly leads to a reduction in the production of ovarian sex hormones, including estradiol (B170435) and progesterone (B1679170). nih.govnih.gov
Mechanistic Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Preclinical Models
Studies in preclinical and clinical models have consistently demonstrated the suppressive effects of Elagolix on the HPG axis. The administration of Elagolix leads to a swift, dose-dependent reduction in circulating gonadotropins and ovarian hormones. nih.gov
Suppression of Luteinizing Hormone (LH) Secretion in Animal Models
Elagolix administration results in a rapid and dose-dependent suppression of LH secretion. nih.govnih.gov This effect is observed within hours of the first dose. nih.govcapes.gov.br Studies in healthy premenopausal women, which inform preclinical understanding, have shown that LH concentrations are significantly reduced following oral administration of Elagolix. nih.govnih.gov Maximum inhibition of LH is noted at doses of 200 mg twice daily and higher, with the suppression being transient and levels returning to baseline within approximately 24 to 48 hours after discontinuation of the compound. nih.govnih.gov This rapid reversibility is a key characteristic of its mechanism as a competitive antagonist. nih.gov
Dose-Dependent Modulation of Gonadotropin Levels in Preclinical Systems
The modulation of gonadotropin levels by Elagolix is distinctly dose-dependent, allowing for a range of hormonal suppression from partial to nearly complete. nih.govcapes.gov.br Lower doses result in modest suppression, while higher doses lead to more profound reductions in both LH and FSH. nih.gov This dose-response relationship has been a central finding in multiple studies. nih.govnih.govnih.gov For instance, one study demonstrated that while all doses suppressed LH and FSH, maximal suppression for LH was achieved at 200 mg twice daily and for FSH at 300 mg twice daily. nih.govcapes.gov.brclinicaltrials.gov
The table below summarizes findings on the dose-dependent suppression of gonadotropins from a study in healthy premenopausal women, which serves as a model for understanding preclinical effects.
| Elagolix Dose | Effect on Luteinizing Hormone (LH) | Effect on Follicle-Stimulating Hormone (FSH) |
|---|---|---|
| Lower Doses (e.g., 100 mg BID) | Partial Suppression | Partial Suppression |
| 200 mg BID | Near-Maximal to Maximal Suppression | Significant Suppression |
| 300 mg BID | Maximal Suppression | Maximal or Near-Maximal Suppression |
Advanced Research Applications and Methodological Advancements Utilizing Elagolix Methoxy D3 Sodium Salt
Applications in Quantitative Bioanalysis for Preclinical Studies
The precise quantification of drug candidates in biological matrices is fundamental to preclinical research. Elagolix (B1671154) Methoxy-d3 Sodium Salt is instrumental in developing robust and reliable bioanalytical methods.
In the early stages of drug discovery, high-throughput screening (HTS) of compound libraries is essential for identifying promising leads. These processes demand rapid and efficient analytical methods to quantify parent compounds and their metabolites. The use of stable isotope-labeled compounds like Elagolix Methoxy-d3 Sodium Salt is highly compatible with mass spectrometry-based platforms, such as desorption electrospray ionization mass spectrometry (DESI-MS), which can analyze over one reaction per second. nih.gov This allows for the rapid generation and analysis of data, accelerating the evaluation of drug candidates' metabolic stability and pharmacokinetic profiles in early-stage assays. nih.gov
This compound is an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for quantitative bioanalysis in pharmacokinetic (PK) studies. arabjchem.orgarabjchem.org Because it has nearly identical physicochemical properties to the unlabeled Elagolix, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. arabjchem.org However, its slightly higher mass allows it to be distinguished from the non-labeled analyte. This ensures highly accurate and precise quantification by correcting for variability during sample preparation and analysis. arabjchem.orgarabjchem.org
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying Elagolix in rat plasma demonstrates the parameters for such an assay. arabjchem.orgarabjchem.org While the published study used Diazepam as the internal standard, employing this compound would represent a more optimal "gold standard" approach due to its structural identity with the analyte.
Table 1: Representative UPLC-MS/MS Parameters for Elagolix Quantification in Preclinical Plasma Samples This table is based on a published method and illustrates a typical application where this compound would serve as an ideal internal standard.
| Parameter | Specification |
| Chromatography | |
| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) arabjchem.orgarabjchem.org |
| Mobile Phase | A: Acetonitrile (B52724); B: 0.1% Formic Acid in Water arabjchem.orgarabjchem.org |
| Elution Mode | Gradient arabjchem.orgarabjchem.org |
| Mass Spectrometry | |
| Detection Mode | Multiple Reaction Monitoring (MRM) arabjchem.orgarabjchem.org |
| Method Performance | |
| Linearity Range | 1–2000 ng/mL arabjchem.orgarabjchem.org |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL arabjchem.orgarabjchem.org |
| Sample Preparation | Protein Precipitation with Acetonitrile arabjchem.orgarabjchem.org |
Mechanistic Metabolic Tracing Studies
Understanding how a drug is metabolized is crucial for predicting its efficacy, potential drug-drug interactions, and safety profile. Deuterated labeling is a powerful technique for these investigations.
Stable isotope-labeled compounds are extensively used as tracers to follow the metabolic fate of a drug. medchemexpress.commedchemexpress.com When this compound is administered in preclinical models, its metabolites retain the deuterium (B1214612) label, creating a distinct isotopic signature. Mass spectrometry can then easily distinguish drug-related material from endogenous compounds in complex biological samples. This allows researchers to confidently identify novel metabolites and map the complete metabolic pathways of Elagolix. The deuterium on the methoxy (B1213986) group specifically helps in elucidating pathways involving O-demethylation, a common metabolic reaction.
The substitution of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic deuterium isotope effect (KDIE). nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes like cytochrome P450 (CYP) to break.
If the methoxy group of Elagolix is a major site of metabolism (a "metabolic hotspot"), the deuteration in this compound can slow down its O-demethylation. This may cause the metabolic burden to shift to other parts of the molecule, a process called "metabolic switching". nih.gov By comparing the metabolite profiles of Elagolix and this compound, researchers can:
Identify alternative metabolic pathways that may become more prominent.
Gain insights into the flexibility of the enzyme's active site and the factors that govern its regioselectivity. nih.gov
Table 2: Hypothetical Example of Metabolic Switching Observed with this compound This table illustrates the principle of metabolic switching. The values are for demonstrative purposes.
| Metabolite | Relative Abundance (from Elagolix) | Relative Abundance (from Elagolix Methoxy-d3) | Implication |
| M1 (O-demethylated) | 45% | 15% | Significant KDIE; metabolism at methoxy group is slowed. |
| M2 (Hydroxylated on phenyl ring) | 20% | 35% | Metabolic switching to an alternative site. |
| M3 (Oxidation on pyrimidine (B1678525) ring) | 15% | 30% | Metabolic switching to a secondary alternative site. |
Role in Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The ultimate goal of medicinal chemistry is to design molecules with optimal potency, selectivity, and pharmacokinetic properties. The insights gained from studies using this compound are critical for informing these efforts.
Detailed SAR studies on Elagolix and related compounds have established the importance of several structural features for its potent antagonist activity at the human GnRH receptor. nih.gov Furthermore, understanding the three-dimensional structure, including the phenomenon of atropisomerism (hindered rotation around a single bond), is crucial for designing stable analogs with improved selectivity. mdpi.comnih.gov
Table 3: Key Structural Features of Elagolix and Their Role in SAR/SPR
| Structural Feature | Contribution to Activity/Properties |
| Uracil (B121893) Core | Essential scaffold for binding to the GnRH receptor. nih.gov |
| 2-Fluoro-3-methoxyphenyl group at C5 | Contributes to binding potency; site of potential atropisomerism and metabolism. nih.govmdpi.com |
| 2-Fluoro-6-(trifluoromethyl)benzyl group at N3 | Enhances hGnRH-R antagonistic effect. researchgate.net |
| Butyric acid side chain | Improves solubility and reduces CYP3A4 inhibition liability while maintaining potency. nih.govresearchgate.net |
Elucidating Structural Determinants of Receptor Binding and Functional Activity
The use of isotopically labeled compounds like this compound is instrumental in studies aimed at understanding the intricate interactions between a ligand and its receptor. The deuterium substitution in the methoxy group provides a subtle yet powerful modification that can be leveraged in various analytical techniques to probe the binding pocket of the GnRH receptor.
Research in this area focuses on how specific structural features of the Elagolix molecule contribute to its high-affinity binding to the GnRH receptor and its subsequent antagonist activity. By comparing the binding kinetics and functional assay results of Elagolix with its deuterated analog, researchers can infer the role of the methoxy group and its immediate chemical environment in the binding process. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, when used with the deuterated compound, can provide higher-resolution data on the ligand-receptor complex, helping to map the key contact points and hydrogen-bonding interactions that govern binding affinity and specificity.
These studies are crucial for the rational design of future GnRH antagonists with improved potency, selectivity, and pharmacokinetic profiles. Understanding the precise structural requirements for optimal receptor engagement allows for targeted modifications to the molecule to enhance its therapeutic properties.
Conformational Analysis and Atropisomeric Impact on Biological Activity
The Elagolix molecule possesses a degree of conformational flexibility, and its three-dimensional shape is a key determinant of its biological activity. Furthermore, due to hindered rotation around a single bond, Elagolix can exist as atropisomers, which are stereoisomers that can be isolated and may exhibit different biological activities. This compound is a valuable tool for investigating these conformational dynamics and the impact of atropisomerism.
| Parameter | Description | Significance in Research |
| Conformational Flexibility | The ability of the Elagolix molecule to adopt different three-dimensional shapes. | Determines the ability of the molecule to fit into the GnRH receptor binding pocket. |
| Atropisomers | Stereoisomers resulting from hindered rotation around a single bond. | Different atropisomers can have distinct biological activities and pharmacokinetic profiles. |
| Rotational Barriers | The energy required to rotate around a specific chemical bond. | Influences the stability and interconversion of different conformers and atropisomers. |
Contribution to Translational Research Methodologies
Translational research aims to bridge the gap between preclinical findings and clinical applications. This compound plays a significant role in developing and refining methodologies that enhance the predictive power of preclinical studies for GnRH antagonists.
Development of In Vitro-In Vivo Correlation (IVIVC) Methodologies for GnRH Antagonists
In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (such as the rate of drug dissolution) to an in vivo response (such as the plasma drug concentration). The development of robust IVIVC models is a key goal in pharmaceutical development as it can reduce the need for extensive in vivo studies and accelerate the drug development process.
This compound is utilized as an internal standard in bioanalytical methods developed to support IVIVC studies. Its use in assays measuring the dissolution of Elagolix from various formulations and the subsequent absorption in preclinical models allows for the generation of high-quality data. This data is then used to build and validate IVIVC models that can accurately predict the in vivo performance of different Elagolix formulations based on their in vitro dissolution characteristics.
Bridging Preclinical Pharmacokinetic Data to Predictive Models
Pharmacokinetic (PK) studies describe how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Preclinical PK studies in animal models are essential for predicting the human PK profile of a drug candidate. This compound is a critical tool in these studies, primarily serving as an internal standard for the quantification of Elagolix in biological matrices such as plasma, urine, and tissues.
Future Research Directions and Unanswered Questions
Exploration of Novel Biotransformation Pathways and Unidentified Metabolites
The metabolism of elagolix (B1671154) is primarily mediated by the cytochrome P450 enzyme CYP3A4, with O-demethylation being a known pathway, resulting in the M1 metabolite. nih.govnih.gov The substitution of hydrogen with deuterium (B1214612) at the methoxy (B1213986) position creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This "Kinetic Isotope Effect" is expected to slow down the rate of O-demethylation.
Future research should focus on quantitatively characterizing the biotransformation of Elagolix Methoxy-d3 Sodium Salt. A critical question is whether this metabolic "shunting"—slowing one pathway—diverts the metabolism towards other, minor pathways, potentially generating novel or previously undetected metabolites. Studies in human liver microsomes could compare the metabolic profiles of the deuterated and non-deuterated forms side-by-side. nih.gov Identifying and characterizing these new metabolites is crucial, as they could have their own distinct pharmacological or toxicological profiles. Forced degradation studies have already identified several degradation products of elagolix under stress conditions, but in-vivo metabolic pathways for the deuterated compound remain uncharted territory. nih.govresearchgate.net
Table 1: Potential Biotransformation Research Focus
| Research Area | Key Question | Potential Approach |
| Metabolic Stability | Does deuteration of the methoxy group increase the metabolic half-life of elagolix? | Comparative incubation studies in human liver microsomes. nih.gov |
| Metabolic Shunting | Does slowing O-demethylation enhance other metabolic pathways (e.g., N-dealkylation, oxidation)? | High-resolution mass spectrometry to compare metabolite profiles of elagolix and its deuterated analog. |
| Novel Metabolites | Are new, previously uncharacterized metabolites formed from the deuterated compound? | Isolation and structural elucidation of unique metabolites using LC-MS/MS and NMR. |
Investigation of this compound in Specialized Preclinical Research Models
Preclinical animal models, such as the cynomolgus macaque, have been instrumental in understanding the effects of elagolix. nih.gov The use of this compound in these models can provide a much finer-grained understanding of its pharmacokinetics. By administering the deuterated compound, researchers can precisely track its absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous compounds.
A key future direction is the use of this tracer in animal models of endometriosis or uterine fibroids. This would allow for the precise measurement of drug concentrations within specific tissues of interest, such as endometrial lesions or fibroid tissues, versus plasma. Such studies could help answer whether the drug's distribution to target tissues is a key driver of its efficacy. Co-administration of labeled and unlabeled drug could also be used to investigate drug-drug interactions or food effects with greater precision and reduced inter-subject variability. nih.gov
Advanced Modeling Approaches for Predicting Mechanistic Pharmacokinetic-Pharmacodynamic Relationships
Physiologically based pharmacokinetic (PBPK) and pharmacokinetic-pharmacodynamic (PK/PD) models have been developed for elagolix to describe the relationship between drug exposure and its effects on hormones like luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.gov These models are essential for predicting drug behavior in various populations and scenarios. allucent.comlabcorp.comyoutube.com
This compound provides an invaluable tool to refine and validate these models. By using the deuterated compound as a tracer, researchers can generate highly accurate pharmacokinetic data with reduced variability. nih.govyoutube.com This data can be used to build more robust "virtual twin" PBPK models, which can simulate drug behavior in individual patients with greater accuracy. nih.gov A key unanswered question is how much of the variability in patient response is due to differences in metabolism versus other factors like transporter activity. Studies using the deuterated analog can help to isolate the metabolic component, allowing for the development of more mechanistic models that separate drug-specific parameters from system-specific physiological parameters. allucent.com This could ultimately lead to more personalized dosing strategies.
Development of High-Resolution Analytical Techniques for Trace Analysis in Complex Research Matrices
While standard LC-MS/MS methods are used for quantifying elagolix in plasma, they often lack the sensitivity and spatial resolution to measure drug concentrations at the subcellular level. nih.gov A significant opportunity lies in the application of advanced, high-resolution analytical techniques to track this compound within complex biological matrices.
Nanoscale secondary ion mass spectrometry (NanoSIMS) is a particularly promising technique. nih.gov It can visualize the isotopic composition of a sample with a spatial resolution of down to 50 nanometers, making it possible to see where a deuterated molecule localizes within a single cell. cameca.comyoutube.comyoutube.com Future studies should aim to use NanoSIMS to map the distribution of this compound in target cells, such as pituitary gonadotrophs or endometrial cells. This could answer fundamental questions about whether the drug accumulates in specific organelles and how its distribution relates to its mechanism of action.
Table 2: Advanced Analytical Techniques and Their Applications
| Technique | Research Application | Potential Insights |
| NanoSIMS | Subcellular imaging of the deuterated drug in pituitary and endometrial cells. | Visualization of drug accumulation in specific organelles; understanding of target engagement at the cellular level. nih.govnih.gov |
| High-Resolution MS | Quantifying tracer concentrations in micro-dissected tissues. | Determining precise drug levels in target vs. non-target tissues. |
| Deuterium Metabolic Imaging (DMI) | Non-invasive, dynamic tracking of the deuterated tracer in vivo. | Real-time visualization of drug distribution and metabolism in living organisms. physiology.org |
Expanding the Understanding of Atropisomerism's Pharmacological Implications using Deuterated Probes
Elagolix possesses a unique form of chirality known as atropisomerism, which arises from restricted rotation around a carbon-carbon single bond. unimi.itmdpi.comresearchgate.net This results in two stable, non-superimposable stereoisomers (atropisomers) that can interconvert. While the atropisomers have been characterized, it remains an open question whether they have different pharmacological activities or pharmacokinetic profiles in vivo. unimi.itmdpi.com
This compound can serve as a powerful probe to study this phenomenon. By synthesizing and separating the individual deuterated atropisomers, researchers could administer one form and then use mass spectrometry to track its conversion to the other form in vivo. This would provide precise data on the rate and extent of interconversion within a biological system. This research is critical for determining if one atropisomer is more active or stable than the other, which could have significant implications for the development of future, more selective GnRH antagonists. unimi.itmdpi.com
Application of this compound in New Chemical Biology Assays and Target Validation Studies
As a stable, labeled version of a high-affinity GnRH receptor antagonist, this compound is an ideal tool for chemical biology. medchemexpress.comwikipedia.org It can be used in a variety of assays to probe the function of the GnRH receptor.
Future research could involve using the deuterated compound in competitive binding assays to screen large chemical libraries for new, structurally distinct molecules that also bind to the GnRH receptor. Its stable isotope label allows for sensitive and accurate detection by mass spectrometry, making it suitable for high-throughput formats. researchgate.net Furthermore, it can be used as a tracer in target validation studies to confirm the role of the GnRH receptor in different cell types or disease models. For example, photoaffinity labeling, a technique previously used to identify the GnRH receptor, could be adapted using a deuterated and photo-reactive version of elagolix to investigate receptor binding and interactions with other proteins. nih.gov
Q & A
Q. What is the synthetic pathway for Elagolix Methoxy-d3 Sodium Salt, and how is isotopic purity validated?
this compound is synthesized by introducing three deuterium atoms at the methoxy group via deuterated reagents (e.g., CD3I) during intermediate synthesis. Post-synthesis, purification is achieved using reversed-phase HPLC to isolate the deuterated form. Isotopic purity (>98%) is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of protiated impurities in the methoxy region. Structural confirmation aligns with the parent compound’s chiral (R)-isomer configuration, as described for non-deuterated Elagolix .
Q. Which analytical techniques are critical for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A C18 column with a mobile phase of ammonium formate (pH 4.0) and acetonitrile is recommended, leveraging Elagolix’s zwitterionic properties (pKa 4.0 and 7.9) to optimize retention and ionization . Deuterated analogs are distinguished using mass transitions (e.g., m/z 383→170 for Methoxy-d3 vs. 380→170 for non-deuterated). Method validation follows FDA guidelines, assessing sensitivity (LOQ ≤ 1 ng/mL), matrix effects, and recovery rates.
Q. How does the deuterium labeling in this compound influence its pharmacokinetic (PK) profile compared to the parent compound?
Deuterium incorporation reduces metabolic degradation at the methoxy site via the isotope effect, potentially extending half-life. However, in vitro permeability studies using Caco-2 cells (apparent permeability: 0.5–2.8 × 10⁻⁶ cm/s) suggest no significant change in absorption kinetics, as the BCS Class III classification (high solubility, low permeability) remains applicable . Comparative PK studies in rodent models are recommended to quantify differences in AUC and Cmax.
Advanced Research Questions
Q. How should researchers design a physiologically based pharmacokinetic (PBPK) model to assess this compound’s tissue distribution?
A PBPK model integrates in vitro parameters (e.g., solubility: ~1 mg/mL, plasma protein binding: >90%) with organ-specific perfusion rates. Sensitivity analysis should focus on hepatic clearance (CYP3A4-mediated metabolism) and renal excretion, accounting for deuterium’s impact on metabolic stability. Validation requires paired in vivo data from microdosing studies using accelerator mass spectrometry (AMS) to trace tissue-specific deuterium retention .
Q. What experimental strategies resolve contradictions in plasma protein binding data between Elagolix and its deuterated analog?
Discrepancies may arise from deuterium-induced conformational changes affecting albumin binding. Use equilibrium dialysis under physiological pH (7.4) with radiolabeled ([¹⁴C]) Elagolix Methoxy-d3 to measure unbound fractions. Control for temperature (37°C) and ionic strength (0.15 M NaCl). Cross-validate with surface plasmon resonance (SPR) to quantify binding affinity (KD) differences .
Q. How can researchers optimize stability studies for this compound under accelerated storage conditions?
Conduct forced degradation studies at 40°C/75% RH (ICH guidelines) over 12 weeks. Monitor deuterium loss via HRMS and degradation products (e.g., de-methylated analogs) via LC-MS/MS. Compare with non-deuterated Elagolix to isolate isotope-specific degradation pathways. Storage in amber vials at -20°C with desiccants is advised to prevent hygroscopic degradation, as suggested for structurally similar deuterated compounds .
Q. What methodological considerations are critical when using this compound as an internal standard in metabolic flux analysis?
Ensure isotopic interference is minimized by selecting MRM transitions unique to the deuterated form. Normalize for matrix effects using stable isotope dilution analysis (SIDA). Validate cross-reactivity with major metabolites (e.g., hydroxylated derivatives) via in vitro hepatocyte assays. Reference the parent compound’s GnRH receptor binding kinetics (KD = 54 pM) to confirm bioequivalence in competitive assays .
Data Interpretation & Contradiction Analysis
Q. How should researchers interpret conflicting results in in vitro/in vivo correlation (IVIVC) studies for this compound?
Discrepancies often arise from species-specific CYP3A4 expression or deuterium’s variable isotope effect. Use humanized liver mouse models to bridge in vitro hepatocyte data (intrinsic clearance) with in vivo PK. Apply bootstrap analysis to assess statistical power in small-sample studies, and validate with population PK modeling .
Q. What statistical approaches are recommended for analyzing batch variability in deuterated Elagolix synthesis?
Multivariate analysis (e.g., PCA) of batch data (purity, yield, isotopic enrichment) identifies critical process parameters (CPPs). Control deuterium exchange by monitoring reaction pH (<5.0) and temperature (20–25°C). Implement QbD (Quality by Design) principles to optimize DOE (Design of Experiments) for scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
